N-(2,3-dichlorophenyl)-4-(pyrrolidine-1-sulfonyl)benzamide
Description
N-(2,3-Dichlorophenyl)-4-(pyrrolidine-1-sulfonyl)benzamide is a benzamide derivative featuring a 2,3-dichlorophenyl group attached to the amide nitrogen and a pyrrolidine-1-sulfonyl substituent at the para position of the benzamide ring. The dichlorophenyl moiety is a common pharmacophore in agrochemicals and pharmaceuticals, contributing to hydrophobic interactions and target binding .
Properties
IUPAC Name |
N-(2,3-dichlorophenyl)-4-pyrrolidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N2O3S/c18-14-4-3-5-15(16(14)19)20-17(22)12-6-8-13(9-7-12)25(23,24)21-10-1-2-11-21/h3-9H,1-2,10-11H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLNFFKGVYJQRLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C(=CC=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dichlorophenyl)-4-(pyrrolidine-1-sulfonyl)benzamide typically involves the following steps:
Formation of the sulfonyl chloride intermediate: This is achieved by reacting 4-aminobenzenesulfonyl chloride with 2,3-dichloroaniline under controlled conditions.
Coupling with pyrrolidine: The intermediate is then reacted with pyrrolidine to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactions using automated reactors to ensure consistency and purity. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to optimize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dichlorophenyl)-4-(pyrrolidine-1-sulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Halogen atoms in the compound can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-(2,3-dichlorophenyl)-4-(pyrrolidine-1-sulfonyl)benzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used to study the effects of sulfonylbenzamides on biological systems.
Medicine: Potential therapeutic applications include its use as an anti-inflammatory or anticancer agent.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which N-(2,3-dichlorophenyl)-4-(pyrrolidine-1-sulfonyl)benzamide exerts its effects involves interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The exact mechanism would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
(a) Etobenzanid (N-(2,3-Dichlorophenyl)-4-(Ethoxymethoxy)Benzamide)
- Core Structure : Benzamide with 2,3-dichlorophenyl group.
- Substituents : Ethoxymethoxy group at the para position.
- Application : Registered pesticide (herbicide) .
- Comparison : Replacing etobenzanid’s ethoxymethoxy group with pyrrolidine sulfonyl may alter logP (reducing lipophilicity) and improve water solubility. This could shift applications from agrochemical to pharmaceutical contexts, given sulfonamides’ prevalence in drug design.
(b) Florjancic et al. (2008) P2X7 Antagonist
- Core Structure : 1,2,4-Triazol-5-amine.
- Substituents : 2,3-Dichlorophenyl and pyridin-3-ylmethyl groups.
- Activity : Demonstrated potent in vitro P2X7 receptor antagonism (IC₅₀ < 100 nM) .
- Comparison : The target compound’s benzamide core and pyrrolidine sulfonyl group may offer improved metabolic stability compared to the triazole scaffold, though potency against P2X7 receptors remains speculative without direct testing.
Benzamide Derivatives with Varied Substituents
(a) 930876-39-4 (3-{2-[(Propan-2-yl)Amino]Acetamido}-N-[3-(Trifluoromethyl)Phenyl]Benzamide)
- Core Structure : Benzamide with trifluoromethylphenyl group.
- Substituents: Propan-2-yl aminoacetamido side chain.
- Comparison : The trifluoromethyl group enhances electronegativity and membrane permeability compared to the dichlorophenyl group. The target compound’s pyrrolidine sulfonyl group may confer stronger hydrogen-bonding capacity .
Sulfonamide vs. Benzamide Cores
(a) 865664-00-2 (2,3-Dichloro-N,N-Dimethyl-Benzenesulfonamide)
- Core Structure : Benzenesulfonamide.
- Substituents : 2,3-Dichloro and N,N-dimethyl groups.
- However, benzamides like the target compound may offer greater structural flexibility for receptor binding .
Research Findings and Activity Data
- P2X7 Receptor Antagonists: Triazole-based analogs (e.g., Florjancic et al.’s compound) show nanomolar potency, suggesting that dichlorophenyl groups enhance receptor binding . The target compound’s benzamide core may reduce off-target effects observed in triazole derivatives.
- Agrochemical Performance: Etobenzanid’s ethoxymethoxy group contributes to herbicidal activity by disrupting plant cell membranes . The pyrrolidine sulfonyl group in the target compound could introduce a novel mode of action, possibly targeting enzymes like acetolactate synthase (ALS).
Tabulated Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
